Asperglaucin A

Description

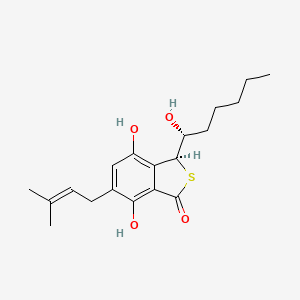

Asperglaucin A is an unusual phthalide-like derivative isolated from the fungus Aspergillus chevalieri SQ-8 . It exhibits potent antibacterial activity against plant pathogens, notably Pseudomonas syringae pv actinidae (Psa) and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 6.25 μM . This compound is characterized by a unique diol moiety that contributes to its conformational rigidity via intramolecular hydrogen bonding and interactions with its phenyl ring, which are critical for its electronic circular dichroism (ECD) spectral properties . This compound’s bioactivity and structural features make it a subject of interest in antimicrobial research and natural product chemistry.

Propriétés

Formule moléculaire |

C19H26O4S |

|---|---|

Poids moléculaire |

350.5 g/mol |

Nom IUPAC |

(3S)-4,7-dihydroxy-3-[(1R)-1-hydroxyhexyl]-6-(3-methylbut-2-enyl)-3H-2-benzothiophen-1-one |

InChI |

InChI=1S/C19H26O4S/c1-4-5-6-7-13(20)18-15-14(21)10-12(9-8-11(2)3)17(22)16(15)19(23)24-18/h8,10,13,18,20-22H,4-7,9H2,1-3H3/t13-,18-/m1/s1 |

Clé InChI |

ZUNAGDCYBXZQBT-FZKQIMNGSA-N |

SMILES isomérique |

CCCCC[C@H]([C@@H]1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O |

SMILES canonique |

CCCCCC(C1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Asperglaucin A involves the cultivation of Aspergillus chevalieri under specific conditions to induce the production of this metabolite. The detailed synthetic route includes the extraction and purification of the compound from the fungal culture. The reaction conditions typically involve maintaining the fungal culture at optimal temperature and pH to maximize the yield of this compound .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using bioreactors. The process would include the optimization of growth conditions for Aspergillus chevalieri, followed by extraction and purification steps to isolate this compound. The use of advanced chromatographic techniques would be essential to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Asperglaucin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Asperglaucin A has several scientific research applications, including:

Chemistry: Used as a model compound to study phthalide-like derivatives and their reactivity.

Biology: Investigated for its antibacterial properties against plant pathogens.

Medicine: Potential use as an antibacterial agent in agricultural settings to protect crops from bacterial infections.

Industry: Could be developed into agrochemical bactericides due to its potent antibacterial activity

Mécanisme D'action

Asperglaucin A exerts its antibacterial effects by altering the external structure of bacterial cells, causing rupture or deformation of the cell membranes. This disruption leads to the inhibition of bacterial growth and ultimately cell death. The molecular targets and pathways involved include interactions with bacterial cell wall components and enzymes critical for cell membrane integrity .

Comparaison Avec Des Composés Similaires

Key Research Findings

Structural Determinants of Bioactivity :

this compound’s diol moiety and rigid conformation are critical for its antibacterial activity, as shown by ECD spectroscopy and molecular dynamics studies . This contrasts with Asperglaucin B, where the salicylaldehyde core may interact differently with bacterial membranes .

Selectivity Against Plant Pathogens :

While this compound and B target Psa and B. cereus, other Aspergillus-derived polyketides (e.g., tetrahydroauroglaucin) lack this specificity, suggesting niche ecological roles .

Activité Biologique

Asperglaucin A is a compound derived from certain fungi, particularly known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by research findings and data tables.

Overview of this compound

This compound is classified as a secondary metabolite produced by various species of fungi, particularly those in the genus Aspergillus. These compounds are often investigated for their potential therapeutic applications due to their bioactive properties.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vivo studies have shown that it can reduce inflammation markers in animal models. For instance, the compound was effective in inhibiting carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent.

Table 1: Anti-inflammatory Activity of this compound

| Study | Model Used | Dose (mg/kg) | Inhibition (%) |

|---|---|---|---|

| Rat Paw Edema | 10 | 94.69 | |

| Rat Paw Edema | 20 | 89.66 | |

| Rat Paw Edema | 30 | 87.83 |

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

| Candida albicans | 6.63 |

The compound's antimicrobial activity suggests its potential use in treating infections caused by resistant strains of bacteria.

3. Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. Comparative studies have shown that its antioxidant activity is comparable to established antioxidants like Vitamin C.

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.3287 |

| Vitamin C | 0.2090 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels and improvement in insulin sensitivity, indicating its role in glucose metabolism.

- Case Study 2 : Another study focused on the neuroprotective effects of this compound, where it was found to protect neuronal cells from oxidative damage induced by various neurotoxins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.